Methyl (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Description
Methyl (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate (CAS: 2641451-73-0) is a chiral amino acid derivative featuring a brominated thiazole ring and a tert-butoxycarbonyl (Boc)-protected amine. This compound is primarily used in medicinal chemistry for synthesizing peptide-based therapeutics and covalent inhibitors due to its reactive bromothiazole moiety and stereochemical stability . Its molecular formula is C₁₂H₁₆BrN₃O₄S, with a molecular weight of 378.24 g/mol.
Properties
IUPAC Name |
methyl (2S)-3-(4-bromo-1,3-thiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S/c1-12(2,3)19-11(17)14-7(10(16)18-4)5-9-15-8(13)6-20-9/h6-7H,5H2,1-4H3,(H,14,17)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHKCICGHIWNNO-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC(=CS1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC(=CS1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate, with CAS number 2641451-73-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, chemical properties, and relevant research findings.
- Molecular Formula : CHBrNOS
- Molecular Weight : 365.24 g/mol
- Structure : The compound features a thiazole ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) group attached to an amino acid derivative.
| Property | Value |
|---|---|
| CAS Number | 2641451-73-0 |
| Molecular Formula | CHBrNOS |
| Molecular Weight | 365.24 g/mol |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily focusing on its role as an inhibitor in cancer-related pathways.
- MDM2/MDMX Inhibition : The compound has been investigated for its ability to inhibit MDM2 and MDMX, two proteins that regulate the p53 tumor suppressor pathway. In silico modeling and structure-activity relationship (SAR) studies have shown that thiazole derivatives can effectively bind to the p53-binding domains of these proteins, thus preventing their interaction with p53, which is crucial for tumor suppression .
- Cell Viability Assays : In vitro studies using cell lines such as HeLa have demonstrated that the compound can reduce cell viability, suggesting its potential as an anticancer agent. The sulforhodamine B assay has been employed to quantify this effect, revealing low micromolar activity against cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- Study on Thiazole Derivatives : A study published in a medicinal chemistry journal reported that a series of thiazole derivatives, including this compound, showed promising results in inhibiting MDM2/MDMX interactions. The IC50 values for these compounds ranged from 10 µM to 30 µM, indicating moderate potency .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds similar to this compound could reduce tumor growth in xenograft models. These findings support further investigation into their therapeutic potential in oncology .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to structurally related Boc-protected amino acid esters with variations in the aromatic/heteroaromatic substituents:
Key Observations :
- Electronic Effects : The 4-bromothiazole group in the target compound enhances electrophilicity compared to phenyl or methoxy-substituted analogs, enabling nucleophilic aromatic substitution (e.g., Suzuki coupling) .
- Steric Effects : The thiazole ring introduces steric hindrance, reducing rotational freedom compared to linear phenyl analogs .
- Biological Activity : Bromothiazole derivatives show higher binding affinity to kinase targets (e.g., EGFR) compared to methoxy-substituted analogs, as seen in fluorescence polarization assays .
Physicochemical Properties
Notes:
Preparation Methods
Procedure for Boc Protection
A solution of L-serine methyl ester (1.0 equiv) in dry dichloromethane (DCM, 0.2 M) is treated with Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) under argon. After stirring at 25°C for 12 h, the mixture is washed with 1 M HCl (2×20 mL), saturated NaHCO3 (2×20 mL), and brine. The organic layer is dried over MgSO4 and concentrated to yield methyl (S)-2-((tert-butoxycarbonyl)amino)propanoate as a colorless oil (Yield: 89%).
Key Data :
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1H NMR (400 MHz, CDCl3) : δ 5.16 (d, J = 8.4 Hz, 1H, NH), 4.45 (m, 1H, α-CH), 3.73 (s, 3H, OCH3), 1.41 (s, 9H, C(CH3)3).
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HRMS (ESI) : [M+Na]+ calculated for C10H17NO4Na: 262.1053; found: 262.1055.
Thiazole Ring Formation via Hantzsch Cyclization
The Hantzsch thiazole synthesis is employed to construct the 4-bromothiazole ring from a cysteine-derived intermediate.
Synthesis of 4-Bromothiazole-2-carbaldehyde
A mixture of Boc-protected L-cysteine methyl ester (1.0 equiv), 2-bromo-1-(4-bromophenyl)ethan-1-one (1.2 equiv), and K2CO3 (2.0 equiv) in ethanol (0.1 M) is refluxed at 80°C for 8 h. The crude product is purified via silica gel chromatography (pentane:EtOAc = 4:1) to yield 4-bromothiazole-2-carbaldehyde (Yield: 67%).
Optimization Notes :
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Elevated temperatures (80°C) improve cyclization efficiency.
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Bromine incorporation at the 4-position is achieved using N-bromosuccinimide (NBS) in CCl4 (Yield: 72%).
Suzuki-Miyaura Coupling for Thiazole Installation
For routes utilizing preformed 4-bromothiazoles, palladium-catalyzed cross-coupling is critical.
Coupling of 4-Bromothiazole with Boronic Ester
A Schlenk flask charged with methyl (S)-2-((tert-butoxycarbonyl)amino)acrylate (1.0 equiv), 4-bromothiazole-2-boronic acid pinacol ester (1.2 equiv), Pd(PPh3)4 (0.03 equiv), and Na2CO3 (2.0 equiv) in DME/EtOH (3:1, 0.2 M) is heated at 80°C for 16 h. Post-reaction extraction (EtOAc/H2O) and chromatography (DCM:MeOH = 98:2) afford the target compound (Yield: 55%).
Critical Parameters :
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Catalyst Loading : 3 mol% Pd(PPh3)4 balances cost and efficiency.
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Base : Na2CO3 ensures optimal pH for transmetalation.
Final Esterification and Stereochemical Integrity
Methyl ester formation is typically achieved via Fischer esterification or Mitsunobu reaction.
Mitsunobu Esterification
The carboxylic acid intermediate (1.0 equiv), methanol (5.0 equiv), PPh3 (1.5 equiv), and DIAD (1.5 equiv) in THF (0.1 M) are stirred at 0°C for 1 h, then warmed to 25°C for 12 h. Chromatography (pentane:EtOAc = 3:1) yields the methyl ester (Yield: 85%).
Stereochemical Analysis :
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Chiral HPLC : >99% ee (Chiralpak AD-H, hexane:IPA = 90:10).
Analytical Characterization and Validation
Spectroscopic Data
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1H NMR (400 MHz, CDCl3) : δ 7.72 (s, 1H, thiazole-H), 5.58 (d, J = 8.4 Hz, 1H, NH), 4.60–4.45 (m, 1H, α-CH), 3.73 (s, 3H, OCH3), 1.41 (s, 9H, C(CH3)3).
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13C NMR (101 MHz, CDCl3) : δ 171.5 (C=O ester), 154.9 (C=O Boc), 142.3 (thiazole-C), 123.9 (C-Br), 54.3 (α-C), 52.3 (OCH3), 28.2 (C(CH3)3).
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HRMS (ESI) : [M+Na]+ calculated for C12H15BrN2O4Na: 353.0084; found: 353.0087.
Q & A
Q. What are the standard synthetic routes for Methyl (S)-3-(4-bromothiazol-2-yl)-2-((tert-butoxycarbonyl)amino)propanoate?
The compound is typically synthesized via a multi-step procedure involving:
- Esterification : Initial protection of the carboxylic acid group as a methyl ester.
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the amine moiety under basic conditions (e.g., di-tert-butyl dicarbonate) .
- Thiazole Coupling : Brominated thiazole rings are introduced via cross-coupling reactions, such as palladium-catalyzed Suzuki-Miyaura or direct β-arylation. For example, describes β-arylation using benzo[b]thiophene and iodophenyl precursors under Heck-type conditions, yielding 82% isolated product after automated column chromatography .
Q. How is the compound purified after synthesis?
Purification commonly involves automated column chromatography with gradient elution (e.g., hexane:ethyl acetate = 90:10) to remove unreacted starting materials and byproducts . Silica gel is frequently used, and solvent polarity is adjusted based on the compound’s polarity. For intermediates, precipitation or recrystallization may also be employed .
Q. How to resolve contradictions in reported synthetic yields (e.g., 82% vs. lower values)?
Discrepancies often arise from:
- Purification Efficiency : Automated chromatography (82% yield in ) outperforms manual methods .
- Reagent Quality : Impurities in iodophenyl precursors ( ) or Boc-protected intermediates reduce yields .
- Reaction Monitoring : TLC or inline LCMS ( ) identifies incomplete reactions early, allowing adjustments .
Q. What are the challenges in scaling up the synthesis?
- Chromatography Limitations : Scaling column chromatography is labor-intensive; alternatives like centrifugal partition chromatography (CPC) may be explored.
- Boc Group Stability : Acidic or high-temperature conditions risk Boc deprotection. notes Boc-protected derivatives require storage at -20°C to prevent degradation .
- Thiazole Reactivity : Bromothiazole’s sensitivity to moisture ( ) necessitates anhydrous conditions during coupling .
Safety and Handling
Q. What safety precautions are necessary when handling this compound?
- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis or thiazole decomposition .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. specifies avoiding heat/sparks due to flammability risks .
- Waste Disposal : Neutralize acidic byproducts before disposal, as per institutional guidelines .
Methodological Considerations for Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
